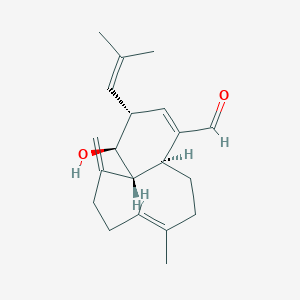
Xeniafaraunol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xeniafaraunol A is a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) channel. This compound is a member of the Xenia diterpenoids, which are known for their structural complexity and diverse biological activities.
Vorbereitungsmethoden
The synthesis of Xeniafaraunol A involves several key steps. The first asymmetric total synthesis of this compound was reported by researchers at the University of Innsbruck. The synthesis begins with a diastereoselective conjugate addition/trapping sequence, followed by an intramolecular alkylation to form the nine-membered ring. A β-keto sulfone motif is used to enable efficient ring-closure, and subsequent radical desulfonylation is performed. The sequence is conducted with a trimethylsilylethyl ester, allowing for a fluoride-mediated decarboxylation without detectable isomerization .
Analyse Chemischer Reaktionen
Xeniafaraunol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include β-keto sulfone, trimethylsilylethyl ester, and fluoride. The major products formed from these reactions include the nine-membered ring structure and the trans-fused oxabicyclo [7.4.0]tridecane ring system .
Wissenschaftliche Forschungsanwendungen
Xeniafaraunol A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of the TRPM7 channel, which plays a crucial role in various biological processes, including neural signaling and the perception of sensations such as heat, taste, and pain. Due to its inhibitory effects on TRPM7, this compound is being studied for its potential use in treating conditions related to these processes .
Wirkmechanismus
Xeniafaraunol A exerts its effects by inhibiting the transient receptor potential melastatin 7 (TRPM7) channel. This inhibition affects various biological processes, including neural signaling and the perception of sensations. The molecular targets and pathways involved in this mechanism include the TRPM7 channel and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Xeniafaraunol A is unique among similar compounds due to its potent inhibitory effects on the TRPM7 channel. Similar compounds include waixenicin A, 9-deacetoxy-14,15-deepoxyxeniculin, and isoxeniolide A. These compounds also belong to the Xenia diterpenoids family and share structural similarities with this compound. this compound stands out due to its specific inhibitory effects on TRPM7 .
Eigenschaften
Molekularformel |
C20H28O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(1S,2R,4aS,7E,11aR)-1-hydroxy-7-methyl-11-methylidene-2-(2-methylprop-1-enyl)-1,2,4a,5,6,9,10,11a-octahydrobenzo[9]annulene-4-carbaldehyde |
InChI |
InChI=1S/C20H28O2/c1-13(2)10-16-11-17(12-21)18-9-8-14(3)6-5-7-15(4)19(18)20(16)22/h6,10-12,16,18-20,22H,4-5,7-9H2,1-3H3/b14-6+/t16-,18-,19+,20+/m1/s1 |
InChI-Schlüssel |
WGIBCPUMAZHVMA-WZSRSYCDSA-N |
Isomerische SMILES |
C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)C(=C[C@H]([C@@H]2O)C=C(C)C)C=O |
Kanonische SMILES |
CC1=CCCC(=C)C2C(CC1)C(=CC(C2O)C=C(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


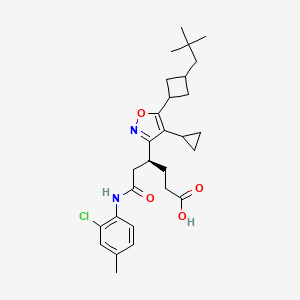
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
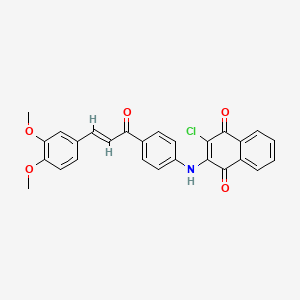
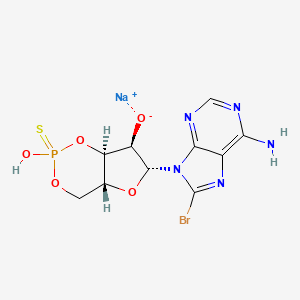
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
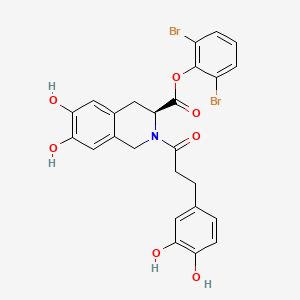

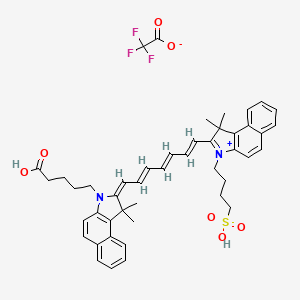

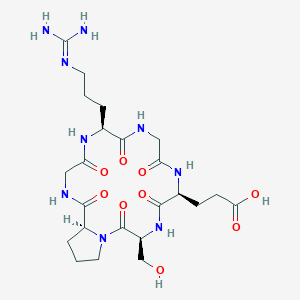

![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
